molecular formula C6H11N3O2 B2465702 Azidomethyl 2,2-dimethylpropanoate CAS No. 872700-68-0

Azidomethyl 2,2-dimethylpropanoate

Cat. No. B2465702
CAS RN: 872700-68-0
M. Wt: 157.173
InChI Key: MEJGIRNNNFPMOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Azidomethyl 2,2-dimethylpropanoate involves several steps. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .


Molecular Structure Analysis

The molecular structure of Azidomethyl 2,2-dimethylpropanoate can be analyzed using techniques such as 1H NMR spectroscopy. For example, the 1H NMR spectrum of methyl 2,2-dimethylpropanoate shows two peaks, corresponding to the two kinds of protons .


Chemical Reactions Analysis

Azidomethyl 2,2-dimethylpropanoate can undergo various chemical reactions. For instance, it can participate in the Staudinger ligation, Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted [3 + 2] cycloaddition (SPAAC), or photo-click chemistry .

Scientific Research Applications

Antitumor Activities

Azidomethyl pivalate (referred to as SRO-91 in some studies) is a non-natural ribofuranosyl-1,2,3-triazole C-nucleoside. It shares structural similarities with ribavirin, a broad-spectrum antiviral drug. Research has shown that SRO-91 exhibits antitumor activity against various cancer cell lines, including A431 epidermoid carcinoma cells and B16F10 skin melanoma cells. Additionally, it demonstrates promising inhibition of ovarian tumor cells, making it a potential candidate for novel anticancer therapies .

Synthetic Building Block

Azidomethyl pivalate serves as a versatile synthetic intermediate. Its unique combination of azide and pivalate functional groups allows for diverse chemical transformations. Researchers use it as a building block to synthesize complex molecules, including pharmaceuticals and bioactive compounds .

Click Chemistry

The compound participates in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” By reacting acetylenes with azidomethyl pivalate, researchers can efficiently construct 1,2,3-triazoles. The pivalate protecting group can subsequently be removed, yielding N(1)H-unsubstituted 1,2,3-triazoles. This method finds applications in drug discovery and materials science .

Solid-Phase Synthesis

Azidomethyl pivalate is amenable to solid-phase synthesis. Researchers have reported a method involving solid-supported photolabile azido linkers and alkynes. Upon UV irradiation, these linkers release 4-substituted 1,2,3-triazoles, which can further yield NH-unsubstituted 1,2,3-triazoles. This approach offers mild conditions and compatibility with high-throughput synthesis .

Bioconjugation and Labeling

The azide group in azidomethyl pivalate enables bioorthogonal labeling and bioconjugation. Researchers can selectively react it with alkyne-functionalized biomolecules (e.g., proteins, nucleic acids) using click chemistry. This strategy facilitates site-specific labeling and imaging studies in biological systems .

Drug Delivery Systems

Due to its stability and reactivity, azidomethyl pivalate has been explored for drug delivery applications. Researchers have functionalized nanoparticles and polymers with azide groups, allowing targeted drug release via click reactions with azidomethyl pivalate-modified carriers .

Safety and Hazards

The safety data sheet for a similar compound, Iodomethyl 2,2-dimethylpropanoate, indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Organic azides, including Azidomethyl 2,2-dimethylpropanoate, have potential applications in the material and life sciences. Their exceptional reactivity makes them useful in the design of high-performance energetic materials for a new generation of rocket technologies . They also show promise in the synthesis of copolymers and in the field of antitumor activities .

Mechanism of Action

Mode of Action

The mode of action of azidomethyl 2,2-dimethylpropanoate involves interactions with its targets that lead to changes in cellular processes. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit or enhance the activity of certain enzymes . The exact nature of these interactions and the resulting changes are complex and depend on a variety of factors, including the specific target, the concentration of azidomethyl 2,2-dimethylpropanoate, and the cellular context .

Biochemical Pathways

Azidomethyl 2,2-dimethylpropanoate can affect various biochemical pathways. Depending on its specific targets, it may influence pathways involved in cell signaling, metabolism, or other cellular processes . The downstream effects of these changes can be diverse and may include alterations in cell growth, differentiation, or survival .

Pharmacokinetics

The pharmacokinetics of azidomethyl 2,2-dimethylpropanoate involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of azidomethyl 2,2-dimethylpropanoate, influencing how much of the compound reaches its targets and how long it remains active in the body . Factors such as the route of administration, the formulation of the compound, and individual patient characteristics can all influence the pharmacokinetics of azidomethyl 2,2-dimethylpropanoate .

Result of Action

The molecular and cellular effects of azidomethyl 2,2-dimethylpropanoate’s action can be diverse, depending on its specific targets and the cellular context . These effects may include changes in gene expression, alterations in cellular signaling pathways, or effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of azidomethyl 2,2-dimethylpropanoate can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules that can interact with azidomethyl 2,2-dimethylpropanoate . Understanding these factors can be important for optimizing the use of azidomethyl 2,2-dimethylpropanoate and for predicting its effects in different contexts .

properties

IUPAC Name

azidomethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2,3)5(10)11-4-8-9-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJGIRNNNFPMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azidomethyl 2,2-dimethylpropanoate

CAS RN

872700-68-0
Record name 872700-68-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Chloromethyl pivalate (1.93 ml, 12.9 mmol) and sodium azide (1.27 g, 19.3 mmol) were taken up in water (52 ml). The reaction mixture was heated to 90° C. for 22 hours. The reaction mixture was cooled to ambient temperature, and extracted with ethyl acetate three times. The organic layers were combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound.
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium azide (1.942 g, 29.9 mmol) was added to a suspension of chloromethyl pivalate (3.00 g, 19.92 mmol) in water (5 mL) and stirred vigorously at 90° C. for 16 h. The reaction mixture was diluted with water (20 mL) and EtOAc (20 ml). The organic layer was washed with brine, dried (Na2SO4) and concentrated to afford azidomethyl pivalate as a liquid (2 g, 64% yield). 1H NMR (400 MHz, Acetone-d6): δ 5.23 (s, 2H), 1.22 (s, 9H).
Quantity
1.942 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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